Product packaging for Cholylhistamine(Cat. No.:CAS No. 35179-35-2)

Cholylhistamine

Cat. No.: B1213959
CAS No.: 35179-35-2
M. Wt: 501.7 g/mol
InChI Key: RZLDSBTXXJRIRU-OLVWRROUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholylhistamine is a specialized research chemical designed for investigating the complex interplay between histaminergic signaling and bile acid physiology. While direct studies on this compound are limited, its structure suggests it is a conjugate of a cholic acid derivative (cholyl) and histamine. This design makes it a valuable tool for probing the role of histamine receptors in gastrointestinal and hepatobiliary systems. Research on related compounds and pathways indicates its potential application lies in the study of biliary proliferation. Histamine is known to exert differential effects on cholangiocytes (the cells lining the bile ducts) through its four G-protein coupled receptors (H1H4HR) . Specifically, activation of H1HR stimulates the proliferation of small cholangiocytes via the IP3/Ca2+/PKC signaling pathway, whereas H2HR activation promotes the proliferation of large cholangiocytes via a cAMP-dependent pathway . Understanding these mechanisms is critical in cholangiopathies, which are diseases characterized by abnormal biliary growth . Therefore, this compound serves as a targeted agent to explore these specific receptor-mediated effects on biliary function and proliferation. By utilizing this compound, researchers can gain deeper insights into liver repair, regeneration, and the pathophysiology of liver diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H47N3O4 B1213959 Cholylhistamine CAS No. 35179-35-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35179-35-2

Molecular Formula

C29H47N3O4

Molecular Weight

501.7 g/mol

IUPAC Name

(4R)-N-[2-(1H-imidazol-5-yl)ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

InChI

InChI=1S/C29H47N3O4/c1-17(4-7-26(36)31-11-9-19-15-30-16-32-19)21-5-6-22-27-23(14-25(35)29(21,22)3)28(2)10-8-20(33)12-18(28)13-24(27)34/h15-18,20-25,27,33-35H,4-14H2,1-3H3,(H,30,32)(H,31,36)/t17-,18+,20-,21-,22+,23+,24-,25+,27+,28+,29-/m1/s1

InChI Key

RZLDSBTXXJRIRU-OLVWRROUSA-N

SMILES

CC(CCC(=O)NCCC1=CN=CN1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCC1=CN=CN1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCCC1=CN=CN1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C

Synonyms

cholylhistamine

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications for Research Utility

Strategies for Laboratory Synthesis of Cholylhistamine Conjugates

The creation of this compound conjugates in the laboratory primarily involves the formation of an amide bond between the carboxylic acid group of cholic acid and the primary amine of histamine (B1213489). One common method to achieve this is through a carbodiimide (B86325) reaction nih.gov.

Chemo-enzymatic synthesis leverages the specificity of enzymes to perform certain reaction steps, combined with traditional chemical synthesis methods. This approach can offer advantages in terms of selectivity and milder reaction conditions. While specific chemo-enzymatic protocols for this compound are not extensively detailed in currently available research, the principles of this methodology are well-established for creating complex biomolecules nih.govmdpi.comnih.govresearchgate.netmdpi.com. For instance, enzymes could potentially be used to selectively modify the cholic acid backbone before or after conjugation with histamine, or to facilitate the conjugation itself under specific conditions. The general strategy involves using enzymes for regio- and stereoselective transformations that are often challenging to achieve through purely chemical means nih.gov.

Solid-phase synthesis (SPS) offers a streamlined and efficient method for producing conjugates like this compound, particularly when creating libraries of related compounds. In this technique, one of the reactants is attached to a solid support, or resin, allowing for easy separation of the product from reagents and byproducts by simple filtration and washing mdpi.comnih.govnih.govbeilstein-journals.org.

The general workflow for the solid-phase synthesis of a this compound conjugate would involve:

Attachment: Anchoring either the cholic acid or a protected histamine molecule to a suitable solid support resin researchgate.net.

Reaction: The soluble reactant (histamine or cholic acid, respectively) is then added in solution to react with the resin-bound molecule.

Washing: Excess reagents and byproducts are washed away, leaving the resin-bound product.

Cleavage: The final this compound conjugate is cleaved from the solid support.

This method is highly amenable to automation, which can significantly accelerate the synthesis process beilstein-journals.org.

Isotopic Labeling and Radiosynthesis of this compound Derivatives

Isotopic labeling is a technique used to track the movement of a compound through a biological system wikipedia.orgtaylorandfrancis.com. By replacing one or more atoms in the this compound molecule with their isotopes, researchers can follow its metabolic fate or binding to specific targets.

A significant application of radiolabeling for this compound has been in the development of radioimmunoassays for bile acids nih.gov. The synthesis of radioiodinated this compound, specifically with Iodine-125 (¹²⁵I), provides a high specific activity tracer.

A common method for this is the Chloramine-T method . This procedure involves the following key steps:

Synthesis of this compound: Cholic acid and histamine are first conjugated, typically via a carbodiimide reaction nih.gov.

Iodination: The resulting this compound is then reacted with Na¹²⁵I in the presence of Chloramine-T, an oxidizing agent that facilitates the electrophilic substitution of iodine onto the imidazole (B134444) ring of the histamine moiety nih.gov.

Purification: The radiolabeled ¹²⁵I-cholylhistamine is then purified to remove unreacted iodine and other reagents.

Other methods for radioiodination of molecules that could be adapted for this compound include using N-succinimidyl p-iodobenzoate, which can offer improved stability of the radiolabel in vivo nih.govresearchgate.net.

Beyond radioiodine, other isotopes can be incorporated into the this compound structure for various tracing studies. Stable isotopes such as Carbon-13 (¹³C), Deuterium (²H or D), and Nitrogen-15 (¹⁵N) are commonly used in metabolic flux analysis and can be detected by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy wikipedia.orgnih.govnih.gov.

Table 1: Potential Isotopes for Labeling this compound and Their Applications

IsotopeTypeDetection MethodPotential Application in this compound Research
¹²⁵I RadioactiveGamma CounterRadioimmunoassay, receptor binding studies
³H (Tritium) RadioactiveScintillation CounterMetabolic tracing, autoradiography
¹⁴C RadioactiveScintillation CounterMetabolic pathway analysis
¹³C StableMass Spectrometry, NMRMetabolic flux analysis
²H (Deuterium) StableMass Spectrometry, NMRTracing metabolic fate, studying reaction mechanisms
¹⁵N StableMass Spectrometry, NMRTracing the fate of the histamine moiety

The choice of isotope depends on the specific research question, the required sensitivity of detection, and the available instrumentation nih.gov.

Derivatization for Enhanced Research Applications

Derivatization involves chemically modifying a compound to alter its properties for a specific analytical or functional purpose nih.govnih.govmdpi.comnih.gov. For this compound, derivatization can be employed to improve its detectability in analytical assays, to create probes for studying its biological interactions, or to modulate its biological activity.

Table 2: Examples of Derivatization Strategies for this compound

Derivatization StrategyReagent/Moiety AddedPurposePotential Research Application
Fluorescent Labeling Dansyl chloride, Fluorescein isothiocyanate (FITC)Enhance detection in fluorescence-based assaysCellular uptake studies, fluorescence microscopy
Biotinylation BiotinEnable affinity purification or detection with avidin/streptavidinIsolating this compound-binding proteins
Photoaffinity Labeling Azide or diazirine groupsCovalently link to interacting molecules upon UV irradiationIdentifying receptors or binding partners
Attachment of Spacers Polyethylene (B3416737) glycol (PEG), alkyl chainsModify solubility, reduce steric hindranceImproving pharmacokinetic properties, creating conjugates for targeted delivery

For example, attaching a fluorescent tag to this compound would allow for its visualization within cells or tissues using fluorescence microscopy. Similarly, incorporating a photoaffinity label could enable the identification of specific proteins that bind to this compound by forming a covalent bond upon photoactivation. The choice of derivatizing agent depends on the intended application and the desired properties of the final molecule nih.gov.

Synthesis of Fluorescently Tagged this compound Analogs

To visualize and track the distribution and interaction of this compound in biological systems, fluorescently tagged analogs have been synthesized. A key strategy involves the conjugation of a fluorescent dye to the cholyl moiety, often through a linker to preserve the essential structural features of the parent molecule.

A representative example of this approach is the synthesis of cholyl-lysyl-fluorescein, a fluorescent bile salt analog. This synthesis maintains the intact steroid ring and the side chain's carboxyl group, which are crucial for its biological recognition and transport nih.gov. The synthesis is a two-step process:

Amide Bond Formation: Cholic acid is coupled with the methyl ester of N-ε-benzyloxycarbonyl-L-lysine. This reaction is typically facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or, in a specific reported synthesis, by 1-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), which resulted in a high yield of 94% for the cholyl-lysine intermediate nih.gov.

Fluorophore Conjugation: The protecting group on the lysine's epsilon-amino group is removed, and the resulting cholyl-lysine is then reacted with a fluorescent dye. Fluorescein isothiocyanate (FITC) is a commonly used reagent for this purpose. The reaction between the primary amine of the lysine linker and the isothiocyanate group of FITC forms a stable thiourea bond. This step is typically carried out in a bicarbonate buffer at a slightly alkaline pH (around 9.5) to facilitate the reaction, yielding the final fluorescent product, cholyl-lysyl-fluorescein nih.gov.

The resulting fluorescent analog, cholyl-lysyl-fluorescein, exhibits strong, apple-green fluorescence similar to that of free fluorescein, making it a valuable tool for studying the hepatic transport and biliary excretion pathways relevant to bile acids nih.gov. While this example uses a lysine linker, similar strategies could be employed to conjugate other fluorophores or to attach the fluorophore at different positions, provided the modification does not abrogate the biological activity of interest.

The table below summarizes the key reactants and conditions for the synthesis of cholyl-lysyl-fluorescein.

StepReactant 1Reactant 2Coupling/Reaction ConditionProduct
1Cholic AcidN-ε-CBZ-l-lysine methyl esterEEDQCholyl-N-ε-CBZ-l-lysine methyl ester
2Cholyl-lysine (sodium salt)Fluorescein isothiocyanate (FITC)Bicarbonate buffer (pH 9.5)Cholyl-lysyl-fluorescein

Bioconjugation Strategies for Protein or Surface Immobilization

Immobilizing this compound onto proteins or solid surfaces is essential for a variety of research applications, including affinity chromatography, immunoassays, and the study of protein-ligand interactions. Bioconjugation strategies typically target the functional groups present in this compound, namely the carboxylic acid group on the steroid nucleus and the primary amine of the histamine side chain.

Targeting the Carboxylic Acid Group:

The terminal carboxylic acid of the cholic acid portion of this compound is a common target for conjugation. A widely used method involves the activation of the carboxyl group to form a more reactive intermediate that can then react with primary amines on a protein (e.g., the side chain of lysine residues) or an amine-functionalized surface.

A standard two-step activation process utilizes N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The carboxyl group of this compound reacts with EDC to form a highly reactive O-acylisourea intermediate.

This intermediate then reacts with NHS to form a more stable NHS ester.

The this compound-NHS ester can then be readily reacted with amine-containing molecules or surfaces to form a stable amide bond.

This EDC/NHS activation process is a common strategy for covalently attaching enzymes and other proteins to surfaces that have been functionalized with carboxylic acid-terminated monolayers nih.gov.

Targeting the Amine Group:

The primary amine in the histamine moiety offers another point of attachment. This is particularly useful when the carboxylic acid end of the molecule needs to remain free for biological interactions. Surfaces can be prepared with amine-reactive groups. For instance, a surface can be functionalized with 3-aminopropyltriethoxysilane (APTES) and then treated with glutaraldehyde. The aldehyde groups introduced by glutaraldehyde can then react with the primary amine of this compound to form a Schiff base, which can be further stabilized by reduction to a secondary amine researchgate.net.

Another approach involves the use of N-hydroxysuccinimide (NHS) ester-activated surfaces. These surfaces can directly react with the amine group of this compound to form a stable amide linkage.

The choice of bioconjugation strategy depends on the desired orientation of the immobilized this compound and the nature of the protein or surface to be modified. The inclusion of a spacer arm between the this compound molecule and the surface or protein is often employed to minimize steric hindrance and ensure that the immobilized ligand remains accessible for biological interactions.

The following table outlines common bioconjugation strategies applicable to this compound.

Target Functional Group in this compoundCommon ChemistrySurface/Protein Functional GroupResulting Linkage
Carboxylic AcidEDC/NHS activationPrimary Amine (-NH2)Amide
Primary AmineGlutaraldehydeAldehyde (-CHO)Schiff Base (reducible to secondary amine)
Primary AmineNHS-ester activated surfaceN-hydroxysuccinimide esterAmide

Molecular and Biochemical Mechanisms of Interaction in Experimental Systems

Ligand-Receptor Interaction Profiling in Recombinant Systems

Profiling the interaction of a novel compound with its putative receptors is a cornerstone of pharmacological research. This is typically achieved using recombinant systems where specific receptors are expressed in host cells, allowing for precise measurement of binding affinity and functional activity.

Histamine (B1213489) Receptor Subtype Engagement in Heterologous Expression Systems

Histamine exerts its diverse physiological effects by binding to four subtypes of G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. nih.govnih.gov To characterize a compound like cholylhistamine, researchers would typically perform radioligand binding assays or functional assays in cell lines (e.g., HEK-293 or CHO cells) engineered to express each human histamine receptor subtype individually. Such studies would determine the compound's affinity (Ki) and efficacy (EC50, intrinsic activity) at each receptor, revealing whether it acts as an agonist, antagonist, or inverse agonist. nih.gov

Currently, there are no published studies detailing the binding affinities or functional activities of this compound at any of the four histamine receptor subtypes.

Bile Acid Receptor and Transporter Interaction Specificity

Given its structure as a conjugate of cholic acid and histamine, this compound is hypothesized to interact with key proteins in bile acid homeostasis. The primary targets of interest include the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound Takeda G protein-coupled receptor 5 (TGR5). nih.govfrontiersin.org Additionally, its interaction with bile acid transporters, such as the Apical Sodium-Dependent Bile Acid Transporter (ASBT), is of significant interest. nih.govresearchgate.net

Experimental evaluation would involve cell-based reporter assays to measure FXR and TGR5 activation and transport assays in cells overexpressing ASBT. frontiersin.orgresearchgate.net These experiments would clarify whether this compound can activate bile acid signaling pathways or interfere with their transport. To date, no such data for this compound has been reported.

Enzyme Modulation and Substrate Specificity in Cell-Free Assays

Cell-free assays are crucial for determining if a compound directly interacts with and modulates the activity of specific enzymes, independent of cellular signaling cascades.

Interactions with Bile Acid Metabolizing Enzymes

The synthesis of bile acids from cholesterol is regulated by a cascade of enzymes, with Cholesterol 7α-hydroxylase (CYP7A1) being the rate-limiting step in the classic pathway. nih.govnih.gov Investigating whether this compound can inhibit or enhance the activity of CYP7A1 and other key enzymes (e.g., CYP27A1, CYP8B1) would reveal its potential to disrupt bile acid metabolism. researchgate.net

There is currently no evidence in the scientific literature to suggest that this compound has been tested for its modulatory effects on these enzymes.

Potential Influence on Histamine Catabolism Enzymes

The primary enzymes responsible for histamine degradation are Diamine Oxidase (DAO), which metabolizes extracellular histamine, and Histamine N-methyltransferase (HNMT), which acts on intracellular histamine. nih.govlifecodegx.commdpi.com A compound that inhibits either of these enzymes could lead to an accumulation of histamine. Standard enzymatic assays using purified DAO or HNMT would be required to assess the inhibitory potential (IC50) of this compound.

As of now, the effect of this compound on DAO or HNMT activity has not been documented.

Molecular Recognition and Binding Dynamics with Macromolecular Targets

Computational methods such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the potential binding modes and stability of a ligand-receptor complex at an atomic level. nih.govacademicjournals.org These in silico approaches can predict the specific amino acid residues involved in the interaction and estimate the binding free energy. nih.gov

For this compound, molecular modeling could predict its fit within the binding pockets of histamine receptors or bile acid receptors. Such studies would generate hypotheses about the structural basis of its potential activity. However, no molecular docking or dynamics simulation studies specifically involving this compound have been published.

This compound Binding to Specific Proteins (e.g., BSA conjugates)

There is a significant gap in the scientific literature regarding the specific binding of this compound to proteins such as bovine serum albumin (BSA). While BSA is a common model protein for studying drug-protein interactions due to its structural homology to human serum albumin, no studies detailing the binding affinity, stoichiometry, or thermodynamic parameters of this compound to BSA were identified in a comprehensive search of scientific databases.

In principle, the binding of this compound to a protein like BSA would be governed by a combination of interactions attributable to its constituent parts. The steroidal backbone of the cholic acid moiety would be expected to participate in hydrophobic interactions, while the carboxyl group could engage in hydrogen bonding or electrostatic interactions. The histamine component, with its imidazole (B134444) ring, could also contribute to binding through hydrogen bonding, electrostatic interactions (depending on its protonation state), and potentially π-π stacking.

For context, studies on histamine binding to BSA have indicated a binding affinity (Kb) of approximately 2.50 × 10³ L/mol, with a single independent binding site. nih.gov Molecular docking simulations have suggested that histamine's binding site is located in subdomain IIA of BSA, near Lysine-131. nih.gov However, it is crucial to emphasize that these findings are for histamine alone and cannot be directly extrapolated to this compound, as the large and hydrophobic cholic acid component would significantly alter the binding thermodynamics and preferred binding site.

A hypothetical data table for the binding of a ligand to BSA is presented below to illustrate the type of data that would be generated from such experimental studies.

Hypothetical Binding Parameters of a Ligand to Bovine Serum Albumin

Parameter Value Method of Determination
Binding Constant (Kb) Data not available e.g., Fluorescence Spectroscopy
Number of Binding Sites (n) Data not available e.g., Fluorescence Spectroscopy
Gibbs Free Energy (ΔG) Data not available Calculated
Enthalpy Change (ΔH) Data not available Isothermal Titration Calorimetry

Without experimental data, any discussion of this compound's interaction with BSA remains speculative.

Lipid Bilayer Interaction and Membrane Association in Model Systems

Similar to the lack of protein binding data, there is no specific research available on the interaction of this compound with lipid bilayers or its association with model membranes such as liposomes or supported lipid bilayers.

The amphipathic nature of this compound, possessing both a hydrophobic steroid nucleus and more polar regions (hydroxyl groups, carboxyl group, and the histamine imidazole ring), suggests that it would interact with lipid membranes. The cholic acid portion would likely insert into the hydrophobic core of the lipid bilayer, similar to cholesterol. The orientation and depth of insertion would be influenced by the polar histamine moiety, which would likely reside near the polar headgroup region of the phospholipids (B1166683) at the membrane-water interface.

Studies on bile acids and their conjugates have shown they can have significant effects on lipid membranes, including altering membrane fluidity, inducing permeability, and even causing membrane disruption at higher concentrations. The specific effects depend on the structure and concentration of the bile acid. For instance, lipophilic dihydroxy bile acids have been shown to cause histamine release from mast cells, a process that is highly correlated with their lipophilicity and surface activity. nih.gov This suggests a mechanism involving membrane perturbation.

Model systems that could be used to study these interactions include:

Liposomes: Vesicles composed of a lipid bilayer enclosing an aqueous core. These are used to study membrane permeability and fusion.

Supported Lipid Bilayers (SLBs): Planar lipid bilayers formed on a solid support, which allow for the use of surface-sensitive techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) and Neutron Reflectometry to study molecular adsorption and insertion. bohrium.comdntb.gov.uaresearchgate.net

The following table outlines the types of experimental observations that would be relevant in characterizing the interaction of this compound with a model lipid bilayer.

Potential Experimental Observations of this compound Interaction with Model Lipid Bilayers

Experimental Technique Potential Observation Interpretation
Differential Scanning Calorimetry (DSC) Shift in lipid phase transition temperature Alteration of membrane fluidity
Fluorescence Anisotropy Change in the anisotropy of a membrane probe Modification of membrane order
Carboxyfluorescein Leakage Assay Release of encapsulated dye from liposomes Increased membrane permeability

In the absence of direct experimental investigation, the precise nature of this compound's interaction with and effects on lipid bilayers remains uncharacterized.

Cellular and in Vitro System Applications in Mechanistic Research

Application in Receptor Binding Assays Using Cell Lines

Receptor binding assays are a cornerstone for characterizing the interaction between a ligand, such as cholylhistamine, and its target receptor. These assays, typically using cell lines engineered to express a specific receptor, are crucial for determining the affinity and specificity of the compound. Radioligand binding assays are considered a gold standard for this purpose due to their sensitivity and robustness. giffordbioscience.com

Competitive binding assays are employed to determine the binding affinity of unlabeled test compounds by measuring their ability to displace a radiolabeled ligand from a receptor. giffordbioscience.com In this experimental setup, a constant concentration of a radiolabeled this compound probe would be incubated with cell membranes or whole cells expressing the target receptor. Simultaneously, varying concentrations of an unlabeled test compound are introduced.

The unlabeled compound competes with the radiolabeled this compound probe for binding to the receptor's orthosteric site. As the concentration of the unlabeled compound increases, it displaces more of the radioprobe, leading to a decrease in the measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor. giffordbioscience.comresearchgate.net This method is invaluable for screening libraries of compounds and for the pharmacological characterization of new this compound analogs.

Table 1: Illustrative Data from a Competitive Radioligand Binding Assay This table demonstrates the typical format of results from a competitive binding experiment where various unlabeled compounds are tested for their ability to displace a hypothetical radiolabeled this compound probe from a target receptor.

CompoundIC50 (nM)Ki (nM)Receptor TargetCell Line
Unlabeled this compound157.8Histamine (B1213489) H3 ReceptorHEK293
Analog A52.6Histamine H3 ReceptorHEK293
Analog B15077.5Histamine H3 ReceptorHEK293
Analog C>10,000>5,160Histamine H3 ReceptorHEK293

Saturation Binding Studies for Affinity Determination

Saturation binding studies are performed to determine two key parameters of a radiolabeled ligand itself: its binding affinity for the receptor (expressed as the dissociation constant, Kd) and the total number of receptors in the sample (Bmax). nih.govnih.gov The Kd is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, with a lower Kd value indicating higher binding affinity. nih.gov

In this type of experiment, increasing concentrations of a radiolabeled this compound probe are incubated with a fixed amount of cell membrane preparation until equilibrium is reached. nih.gov The amount of bound radioactivity is then measured. To ensure accuracy, two sets of reactions are run in parallel: one to measure total binding and another, containing a high concentration of an unlabeled competing ligand, to measure non-specific binding. The specific binding is calculated by subtracting the non-specific binding from the total binding. umich.edu Plotting the specific binding against the concentration of the radiolabeled this compound allows for the calculation of Kd and Bmax, providing crucial data for the characterization of a new probe. nih.gov

Elucidation of Intracellular Signaling Pathways Modulated by this compound Analogs

This compound analogs can be used as pharmacological tools to investigate the complex intracellular signaling cascades that are initiated upon receptor activation. By acting as agonists or antagonists at specific receptors, these compounds help to map out the molecular events that constitute a cellular response.

Many receptors, including the family of histamine receptors, are G protein-coupled receptors (GPCRs), which represent the largest family of membrane proteins and are major drug targets. revvity.com GPCRs transduce extracellular signals into intracellular responses. frontiersin.org When an agonist, such as a this compound analog, binds to a GPCR, it induces a conformational change in the receptor. nih.gov

This change facilitates the interaction of the receptor with a heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits). This interaction promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The GTP-bound Gα subunit then dissociates from both the receptor and the Gβγ dimer. Both the Gα-GTP subunit and the Gβγ dimer are then free to interact with and modulate the activity of downstream effector proteins, such as enzymes and ion channels, initiating a signaling cascade. revvity.commdpi.com Different GPCRs couple to different classes of G proteins (e.g., Gs, Gi, Gq), leading to distinct downstream effects. revvity.com

A primary effector enzyme modulated by G proteins is adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP). nih.gov The activity of adenylyl cyclase is dually regulated by G proteins. Gαs subunits, when activated, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, Gαi subunits inhibit the enzyme, resulting in decreased cAMP production. nih.gov

Cell models, such as Human Embryonic Kidney (HEK293) cells, are instrumental in studying these effects. nih.gov By treating these cells with a this compound analog, researchers can measure changes in intracellular cAMP levels to determine which G protein pathway the target receptor utilizes. For example, if an analog activates a receptor coupled to Gs, a dose-dependent increase in cAMP would be observed. If the receptor is coupled to Gi, a decrease in cAMP levels (often measured as the inhibition of forskolin-stimulated cAMP production) would be seen. Specialized cell lines, where specific endogenous adenylyl cyclase isoforms have been knocked out using CRISPR/Cas9 technology, can be used to reduce background signaling and simplify the characterization of individual AC isoforms. nih.gov

Table 2: Example of cAMP Modulation by this compound Analogs in an Engineered Cell Line This table illustrates hypothetical results from an assay measuring cAMP levels in cells expressing a specific G-protein coupled receptor.

CompoundTreatmentcAMP Level (pmol/well)Inferred Pathway
Vehicle ControlBasal2.5-
Forskolin (AC activator)Stimulated85.0-
Analog D (Agonist)Basal65.7Gs Activation
Analog E (Agonist)+ Forskolin15.3Gi Activation

Use in Cellular Transport Studies in Isolated Vesicles or Cell Monolayers

Isolated membrane vesicles are sealed spheres of plasma membrane derived from specific cell types or even specific regions of a cell (e.g., luminal or contraluminal face of epithelial cells). nih.gov These vesicles can be used to study transport in a cell-free system, which eliminates the complexities of intracellular metabolism. By loading these vesicles with specific buffers and ions and incubating them with radiolabeled this compound, researchers can directly measure uptake or efflux mediated by transporters present in the vesicle membrane. nih.gov

Similarly, cell monolayers, where epithelial or endothelial cells are grown on a permeable support, create a polarized barrier that mimics biological barriers like the intestinal wall or the blood-brain barrier. These systems are used to study transcellular transport. By adding this compound to one side of the monolayer (apical or basolateral) and measuring its appearance on the other side over time, researchers can quantify the rate and directionality of its transport.

Investigation of Bile Acid Transporter Activity Modulation

Bile acids are critical for lipid digestion and absorption, and their transport across cellular membranes is tightly regulated by a suite of transporters. The apical sodium-dependent bile acid transporter (ASBT), primarily found in the terminal ileum, and various organic anion transporting polypeptides (OATPs) in the liver are key players in the enterohepatic circulation of bile acids. Investigating how this compound modulates the activity of these transporters can provide insights into its potential physiological and pharmacological effects.

While direct studies on this compound's effect on bile acid transporters are not extensively documented, research on related bile acid derivatives and histamine's biological roles allows for hypothesized interactions. Bile acid sequestrants, for instance, are known to bind bile acids in the intestine, preventing their reabsorption and thereby modulating lipid metabolism. The structural similarity of this compound to natural bile acids suggests it could be a substrate or inhibitor for transporters like ASBT.

Future in vitro studies could employ cell lines expressing specific bile acid transporters, such as Madin-Darby canine kidney (MDCK) cells transfected with human ASBT. In such a system, the transport of a radiolabeled bile acid, like [³H]taurocholic acid, can be measured in the presence and absence of this compound to determine its inhibitory potential. A decrease in the uptake of the radiolabeled substrate would indicate that this compound is an inhibitor of the transporter.

Table 1: Hypothetical Experimental Design for Investigating this compound's Effect on ASBT Activity

Experimental GroupTreatmentMeasured ParameterExpected Outcome for Inhibition
ControlVehicle[³H]taurocholic acid uptakeBaseline transport activity
TestThis compound (various concentrations)[³H]taurocholic acid uptakeDose-dependent decrease in uptake
Positive ControlKnown ASBT inhibitor (e.g., elobixibat)[³H]taurocholic acid uptakeSignificant decrease in uptake

Assessment of Cellular Uptake Mechanisms

Understanding how a compound enters a cell is fundamental to determining its bioavailability and intracellular targets. The cellular uptake of molecules can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport, which encompasses endocytosis. Given the amphipathic nature of this compound, possessing both a hydrophobic steroid nucleus and a more polar histamine moiety, its uptake is likely to be a complex process.

In vitro studies using cell lines such as Caco-2, which differentiates into a polarized monolayer mimicking the intestinal epithelium, are valuable for assessing cellular uptake. The uptake of this compound can be quantified by incubating the cells with the compound and subsequently measuring its intracellular concentration using techniques like liquid chromatography-mass spectrometry (LC-MS).

To elucidate the specific pathways involved, various pharmacological inhibitors of endocytosis can be utilized. For instance, chlorpromazine is an inhibitor of clathrin-mediated endocytosis, while filipin disrupts caveolae-dependent uptake. By pre-treating the cells with these inhibitors before adding this compound, a reduction in uptake would suggest the involvement of the respective pathway.

Table 2: Research Findings on Cellular Uptake Mechanisms of Nanoparticles (as an illustrative model)

Endocytic PathwayPharmacological InhibitorEffect on Nanoparticle UptakeImplication for this compound Study
Clathrin-mediated endocytosisChlorpromazineSignificant reductionSuggests involvement of clathrin-coated pits
Caveolae-mediated endocytosisFilipinModerate reductionIndicates a role for caveolae
MacropinocytosisAmilorideMinor reductionSuggests a lesser role for this pathway

This table is based on general findings for nanoparticle uptake and serves as a model for how this compound uptake could be investigated. Specific results for this compound would require dedicated experimental studies.

Furthermore, the energy dependence of the uptake process can be assessed by conducting experiments at 4°C, a temperature at which active transport processes are significantly inhibited. A substantial decrease in this compound uptake at this temperature compared to 37°C would point towards an active, energy-dependent mechanism.

Advanced Analytical and Methodological Approaches for Cholylhistamine Characterization

Chromatographic Separation and Identification Techniques for Research Samples

Chromatography is a cornerstone for the analysis of cholylhistamine, enabling its separation from impurities and complex matrices. The combination of liquid chromatography with mass spectrometry is particularly powerful for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for evaluating the purity of this compound research samples. Given its structure as a bile acid-amino acid conjugate, reversed-phase HPLC (RP-HPLC) is the most common approach. tandfonline.comtandfonline.com In this method, a nonpolar stationary phase, typically a C18 silica (B1680970) column, is used with a polar mobile phase. tandfonline.comsigmaaldrich.com

The separation is based on the differential partitioning of this compound and any impurities between the stationary and mobile phases. A gradient elution is often employed, starting with a higher proportion of aqueous solvent and gradually increasing the organic solvent (e.g., methanol (B129727) or acetonitrile) concentration. This ensures the efficient elution of compounds with varying polarities. Detection can be achieved using a UV detector, as the imidazole (B134444) ring of the histamine (B1213489) moiety and the amide bond absorb UV light at low wavelengths (around 200-210 nm). researchgate.net However, since this absorbance is not strong, derivatization with agents like phenacyl bromide can be used to enhance detection at higher wavelengths, such as 254 nm, improving sensitivity. nih.gov The purity of a this compound sample is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram.

Table 1: Typical HPLC Parameters for this compound Purity Assessment

Parameter Condition Rationale
Column Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) Provides good retention and separation for the moderately nonpolar this compound molecule. tandfonline.com
Mobile Phase A: Water with 0.1% Acetic Acid B: Methanol Acetic acid improves peak shape and methanol is a common organic modifier for bile acid separation. tandfonline.com
Elution Gradient: 70% B to 95% B over 20 minutes Allows for the separation of potential impurities with different polarities.
Flow Rate 1.0 mL/min A standard flow rate for analytical columns of this dimension. researchgate.net
Detection UV at 205 nm Detects the amide bond and imidazole ring, though sensitivity may be limited. researchgate.net

| Injection Volume | 20 µL | A typical volume for analytical HPLC. |

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular structure of newly synthesized this compound. nih.gov When coupled with HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering high confidence in identification. Electrospray ionization (ESI) is a common soft ionization technique used for molecules like this compound, as it typically keeps the molecule intact, allowing for the observation of the protonated molecular ion [M+H]⁺.

For this compound (Molecular Formula: C₂₉H₄₉N₃O₄), the expected exact mass of the neutral molecule is 503.3723 g/mol . In positive ion ESI-MS, the primary ion observed would be the [M+H]⁺ ion at an m/z of approximately 504.3801.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through fragmentation analysis. nih.gov By selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. Key fragmentations for this compound would include:

Amide Bond Cleavage: The most common fragmentation would occur at the amide bond linking the cholic acid and histamine moieties. This would lead to fragments corresponding to the cholic acid acylium ion and the protonated histamine.

Loss of Water: The steroid nucleus of cholic acid contains three hydroxyl groups, and sequential loss of water molecules (H₂O, 18 Da) is a characteristic fragmentation pattern for steroids. libretexts.org

Histamine Moiety Fragmentation: Cleavage within the histamine side chain, particularly the loss of the ethylamine (B1201723) group, can also be observed. mdpi.com

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 504.4)

Predicted Fragment (m/z) Proposed Structure/Loss
486.4 [M+H - H₂O]⁺
468.4 [M+H - 2H₂O]⁺
450.4 [M+H - 3H₂O]⁺
391.3 [Cholic acid acylium ion]⁺
112.1 [Protonated Histamine]⁺

Quantitative Method Development for Research Sample Analysis

Developing a robust method for the quantification of this compound in research samples, such as cell lysates or in vitro reaction mixtures, is crucial for understanding its biological or chemical behavior. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. researchgate.net

The method involves developing a multiple reaction monitoring (MRM) assay. First, the precursor ion, typically the protonated molecule [M+H]⁺ at m/z 504.4, is selectively isolated. This precursor ion is then fragmented, and one or more specific, stable product ions are monitored. For this compound, a suitable product ion could be the protonated histamine fragment (m/z 112.1) or a fragment from the steroid core after water loss.

To ensure accuracy, a calibration curve is constructed using standards of known this compound concentrations. An internal standard, ideally a stable isotope-labeled version of this compound (e.g., containing ¹³C or ¹⁵N), is added to all samples and standards to correct for variations in sample preparation and instrument response. The ratio of the analyte peak area to the internal standard peak area is then plotted against concentration to determine the amount of this compound in the unknown samples. researchgate.net Method validation would assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 5: Compound Names Mentioned

Compound Name
Acetonitrile
Acetic Acid
Cholic Acid
This compound
Histamine
Methanol

Radioimmunoassay Development for Bile Acid Conjugates Using this compound

The development of accurate and sensitive methods for the quantification of bile acids is crucial for clinical diagnostics and research. One of the significant advancements in this area has been the application of radioimmunoassay (RIA) techniques. A major challenge in creating these assays was the availability of a high-specific-activity radioactive tracer for bile acids. To address this, researchers synthesized this compound, which could then be iodinated to serve as a potent tracer in RIAs for cholic acid. nih.gov

The synthesis of this compound is achieved through a carbodiimide (B86325) reaction, and its structure has been confirmed using various analytical techniques including elemental analysis, thin-layer chromatography, as well as infrared and mass spectral analysis. Following its synthesis, this compound can be iodinated with ¹²⁵I using the chloramine-T method. This process results in a radioactive tracer, ¹²⁵I-cholylhistamine, which has been shown to bind effectively to antisera raised against a cholic acid-bovine serum albumin conjugate. nih.gov This demonstrates the successful application of this compound in the development of a radioimmunoassay for a specific bile acid. This methodological approach is not limited to cholic acid and holds the potential to be adapted for the preparation of radioactive conjugates for a wide range of other bile acids. nih.gov

Table 1: Analytical Methods for this compound and its Application

Step Method/Technique Purpose Reference
Synthesis Carbodiimide reaction To produce this compound nih.gov
Structure Confirmation Elemental analysis, thin-layer chromatography, infrared and mass spectral analysis To verify the chemical structure of the synthesized this compound nih.gov
Radiolabeling Iodination with ¹²⁵I using the chloramine-T method To create a high-specific-activity radioactive tracer nih.gov
Immunoassay Radioimmunoassay (RIA) To detect and quantify cholic acid using ¹²⁵I-cholylhistamine as a tracer nih.gov

Development of High-Throughput Screening Assays for Analog Evaluation

While specific high-throughput screening (HTS) assays for the direct evaluation of this compound analogs are not extensively detailed in the available literature, the principles of HTS are widely applied in the broader field of drug discovery and can be adapted for such purposes. HTS methodologies enable the rapid screening of large chemical libraries to identify compounds with desired biological activities. These platforms are essential for efficiently evaluating structure-activity relationships of novel analogs.

The development of an HTS assay for this compound analogs would likely involve the use of 96-well or 384-well microplates to test the effects of a diverse range of compounds on a specific biological target. The choice of assay would depend on the intended application of the this compound analogs. For instance, if the goal is to identify analogs that inhibit a particular enzyme, an enzyme inhibition assay would be appropriate. nih.govplos.org Such assays can be designed to produce a detectable signal, such as a change in fluorescence or absorbance, in the presence of an active compound.

Modern HTS platforms often integrate sophisticated liquid handling robotics and sensitive detection systems to automate the screening process. This allows for the testing of thousands of compounds in a short period, generating large datasets that can be analyzed to identify promising lead candidates. The data generated from these screens can then be used to guide the synthesis of more potent and selective analogs.

Table 2: General Principles of High-Throughput Screening

Component Description Relevance to this compound Analog Evaluation
Compound Library A large collection of diverse chemical compounds. Would contain various structural analogs of this compound.
Target A biological molecule (e.g., enzyme, receptor) that the compounds are tested against. A relevant biological target for which this compound analogs are being designed.
Assay Format The specific experimental setup used to measure the activity of the compounds. Could be an enzyme inhibition assay, a receptor binding assay, or a cell-based assay, depending on the therapeutic goal.
Detection Method The technique used to measure the output of the assay (e.g., fluorescence, luminescence, absorbance). Chosen based on the specific assay format to provide a quantifiable signal.
Data Analysis Computational methods used to process and interpret the large amounts of data generated from the screen. To identify active compounds and determine structure-activity relationships among the this compound analogs.

Structure Activity Relationship Sar Studies and Analog Development for Research Probes

Systematic Modification of the Histamine (B1213489) Moiety and its Impact on Research Applications

The histamine moiety serves as the primary pharmacophore for interacting with histamine receptors (H1, H2, H3, H4). Modifications to this part of the molecule are critical for tuning the affinity and selectivity of the research probe for a specific receptor subtype.

The structure of the histamine component—an imidazole (B134444) ring connected to an ethylamine (B1201723) side chain—offers several points for modification. Research on various histamine receptor ligands has shown that even minor alterations can profoundly affect receptor interaction.

Key strategies include:

Ring Substitution: Adding substituents, such as a methyl group, to the imidazole ring can create analogs like Nα-methylhistamine. The position of the substitution is crucial in determining selectivity for different histamine receptor subtypes.

Conformational Restriction: The flexible ethylamine side chain of histamine allows it to adopt multiple conformations. Introducing rigidity into this structure can lock the molecule into a conformation that is preferential for a specific receptor subtype, thereby enhancing both potency and selectivity. mdpi.com For example, incorporating the histamine pharmacophore into a rigid bicyclo[3.1.0]hexane scaffold has been shown to produce ligands with high selectivity for the H3 receptor over the H4 receptor. mdpi.com Such strategies could be applied to the histamine portion of cholylhistamine to direct its activity towards a desired receptor.

The impact of these structural modifications is quantified through a battery of in vitro assays. Radioligand binding assays are fundamental for determining the affinity of the new analogs for a panel of histamine receptors. In these assays, the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor is measured. The resulting inhibition constant (Ki) provides a quantitative measure of affinity.

Functional assays are then used to determine whether the analog acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). For G-protein coupled receptors like the histamine receptors, assays measuring downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, are commonly employed. The potency of the compound is typically expressed as an EC50 value (the concentration required to elicit 50% of the maximal response for an agonist) or an IC50 value (the concentration required to inhibit 50% of a response for an antagonist).

The following table illustrates hypothetical data from such assays, based on known principles of histamine receptor pharmacology, demonstrating how modifications could influence receptor binding selectivity.

CompoundModificationH3 Ki (nM)H4 Ki (nM)H3/H4 Selectivity
Analog AUnmodified Histamine Moiety50801.6
Analog BNα-methyl Substitution251506.0
Analog CBicyclic Scaffold mdpi.com5.6602>100

This table is illustrative and based on principles derived from histamine analog studies. Ki values represent binding affinity, where a lower number indicates higher affinity.

Exploration of the Cholyl Moiety Modifications

The cholyl moiety, a bile acid derivative, provides the steroid backbone of the conjugate. While it can serve as a lipophilic anchor, modifications to this scaffold can influence the compound's pharmacokinetic properties and potentially introduce new interactions with the target receptor or other biological molecules. nih.gov

Adding or modifying substituents on the steroid nucleus can fine-tune the molecule's properties. uomustansiriyah.edu.iq

Lipophilicity: Introducing hydrophobic groups, such as alkyl chains, can increase the molecule's ability to cross cell membranes.

Targeting: Adding functional groups can create new interaction points with the biological target. For example, studies on steroid-based ligands for other receptors have shown that introducing bulky substituents at certain positions can decrease receptor activation, indicating that steric hindrance plays a key role. nih.gov Conversely, other modifications can enhance activity. uomustansiriyah.edu.iq These principles would guide the rational design of this compound analogs with improved properties for research applications.

The following table illustrates how such modifications to a bile acid core can impact biological activity, using FXR activation as a well-studied example.

Bile Acid AnalogModificationRelative FXR Activation (%)
Chenodeoxycholic Acid3α, 7α-OH (Reference)100
Ursocholic Acid3α, 7β, 12α-OH< 10
7-keto Lithocholic Acid7-keto group~50
7-ethyl-CDCA7β-ethyl group< 20

This table is based on published data for FXR activation and demonstrates the sensitivity of a steroid scaffold to structural modifications. nih.govresearchgate.net

Linker Chemistry and its Influence on Molecular Probe Functionality

Linker Length and Flexibility: The length of the linker dictates the spatial separation between the two moieties. This can be critical for allowing each part to bind to its respective target site without steric hindrance. Flexible linkers (e.g., polyethylene (B3416737) glycol or PEG chains) can allow for more conformational freedom, while rigid linkers can be used to hold the two ends at a more defined distance and orientation. acs.org

Cleavable vs. Non-cleavable Linkers: Linkers can be designed to be stable (non-cleavable) or to break apart under specific physiological conditions (cleavable). symeres.com A non-cleavable linker ensures the two moieties remain connected, which is desirable for a probe designed to function as a single entity. A cleavable linker (e.g., one sensitive to pH changes or specific enzymes) could be used to design a probe that releases the histamine moiety upon reaching a particular cellular compartment. wuxiapptec.com

Physicochemical Properties: The chemical nature of the linker affects the probe's solubility and potential for non-specific binding. Incorporating hydrophilic linkers can improve the aqueous solubility of a highly lipophilic steroid conjugate. wuxiapptec.com

The choice of linker chemistry is therefore tailored to the specific application of the research probe, whether it is for receptor mapping, cellular imaging, or studying receptor pharmacology.

Linker TypeKey FeaturePotential Application for this compound Probe
Alkyl ChainSimple, stable, lipophilicStable probe for in vitro binding assays.
Polyethylene Glycol (PEG)Hydrophilic, flexibleImproves aqueous solubility and reduces non-specific binding.
Hydrazone LinkerAcid-cleavableReleases histamine moiety in acidic environments (e.g., endosomes).
Disulfide LinkerReductively-cleavableReleases histamine moiety in reducing environments (e.g., cytoplasm).

Optimization of Linker Length and Flexibility

The optimization of linker length and flexibility in the design of research probes is a critical aspect of medicinal chemistry and chemical biology. The linker's role is to connect a pharmacophore (in this case, the this compound moiety) to another functional unit, such as a fluorescent dye, a solid support, or a larger biomolecule, without compromising the pharmacophore's interaction with its biological target.

Hypothetical Data on Linker Length and Flexibility Optimization:

In a hypothetical study, one might expect to see data presented in a format similar to the interactive table below. This table illustrates how varying the linker length, often by changing the number of repeating units (e.g., ethylene (B1197577) glycol units), could impact the binding affinity (e.g., IC50 or Ki) of the resulting probe.

Interactive Table: Hypothetical Impact of Linker Length on this compound Analog Affinity

Compound IDLinker CompositionLinker Length (Å)Target Affinity (IC50, nM)
CH-L1-(CH2)2-3.8150
CH-L2-(CH2)4-6.385
CH-L3-(CH2)6-8.850
CH-L4-(CH2)8-11.395
CH-L5-(CH2)10-13.8200

Note: The data presented in this table is purely illustrative and does not represent actual experimental results for this compound.

The flexibility of the linker is another key parameter. A more flexible linker might allow the this compound moiety to adopt an optimal orientation for binding, while a rigid linker might restrict its conformational freedom, potentially leading to a loss of affinity.

Biostability and Conjugation Efficiency of Varied Linkers

The biostability of a linker is its resistance to enzymatic or chemical degradation in a biological environment. For a research probe to be effective, its linker must remain intact for the duration of the experiment. The choice of chemical bonds within the linker is therefore critical. For instance, ether or amide bonds are generally more stable than ester bonds.

Hypothetical Data on Linker Biostability and Conjugation Efficiency:

The following interactive table provides a hypothetical overview of how different linker types could influence the biostability (measured as half-life in plasma) and the efficiency of conjugation to a model protein.

Interactive Table: Hypothetical Biostability and Conjugation Efficiency of this compound Analogs

Compound IDLinker TypeHalf-life in Plasma (h)Conjugation Efficiency (%)
CH-AmideAmide2485
CH-EsterEster295
CH-PEG4Polyethylene Glycol>4870
CH-ThioetherThioether3690

Note: The data presented in this table is purely illustrative and does not represent actual experimental results for this compound.

The conjugation efficiency depends on the reactive functional groups incorporated into the linker (e.g., N-hydroxysuccinimide esters, maleimides) and the conditions of the conjugation reaction.

While the principles of linker design and optimization are well-established in the field of medicinal chemistry, specific experimental data and detailed research findings for this compound are not available in the public domain. The information presented herein is based on general principles of probe development and should be regarded as hypothetical in the context of this compound.

Future Directions and Emerging Research Avenues for Cholylhistamine

Development of Novel Cholylhistamine-Based Tools for Receptor Mapping and Imaging Research

The current utility of this compound in receptor studies has been primarily centered on its radiolabeled form, specifically ¹²⁵I-cholylhistamine, for use in radioimmunoassays. This technique, while foundational, offers limited spatial and dynamic resolution. The future lies in the development of next-generation probes for high-resolution imaging and mapping of its binding sites.

Future research could focus on synthesizing this compound derivatives conjugated to various reporter molecules.

Table 1: Potential this compound-Based Imaging Probes

Probe TypeReporter MoietyPotential ApplicationResearch Goal
Fluorescent Probese.g., FITC, Rhodamine, Alexa Fluor dyesFluorescence microscopy, Flow cytometryReal-time visualization of this compound binding and internalization in living cells.
Bioluminescent Probese.g., Luciferase variantsIn vivo imaging in animal modelsNon-invasive, whole-body imaging to track the biodistribution of this compound.
PET Ligandse.g., Fluorine-18, Carbon-11Positron Emission Tomography (PET)Quantitative, three-dimensional imaging of receptor density and occupancy in the brain and peripheral tissues.
Affinity-Based Probese.g., Biotin, Photo-affinity labelsProtein pull-down assays, Mass spectrometryIdentification and characterization of novel this compound-binding proteins and interaction partners.

The development of these tools would enable a more dynamic and detailed understanding of how this compound interacts with its biological targets in both healthy and diseased states.

Integration of this compound Probes in Optogenetic and Chemogenetic Studies

Optogenetics and chemogenetics have revolutionized neuroscience by allowing researchers to control the activity of specific cells with light and designer drugs, respectively. While there is currently no direct research linking this compound to these techniques, its unique structure presents a theoretical foundation for its integration.

A forward-thinking approach would involve designing "caged" this compound molecules that are biologically inactive until activated by a specific wavelength of light. This would offer precise spatiotemporal control over its release and subsequent biological effects, allowing for the dissection of its role in complex signaling pathways. Similarly, this compound could be explored as a ligand for designer receptors exclusively activated by designer drugs (DREADDs), creating a novel chemogenetic tool to modulate specific cellular populations.

Computational Modeling and In Silico Predictions for this compound Interactions

Computational modeling offers a powerful, predictive approach to understanding molecular interactions without the need for extensive laboratory experiments. To date, in silico studies on this compound are lacking. Future research should leverage computational chemistry to build detailed models of this compound's structure and its interactions with known and putative receptors.

Key areas for computational investigation include:

Molecular Docking: Simulating the binding of this compound to the three-dimensional structures of potential protein targets to predict binding affinities and modes of interaction.

Molecular Dynamics Simulations: Modeling the dynamic behavior of this compound and its receptor over time to understand the conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the structural features of this compound derivatives with their biological activity to guide the design of more potent and selective analogs.

These computational approaches will be instrumental in prioritizing experimental studies and accelerating the discovery of novel this compound-mediated biological functions.

Exploration of this compound as a Scaffold for Rational Design of Advanced Chemical Biology Probes

The inherent structure of this compound, combining a steroid nucleus with an imidazole-containing side chain, makes it an attractive scaffold for the rational design of sophisticated chemical biology probes. By systematically modifying its structure, researchers can develop a toolkit of molecules with tailored properties.

Table 2: Potential Modifications of the this compound Scaffold

Modification StrategyPotential OutcomeResearch Application
Introduction of Photo-crosslinkers Covalent and irreversible binding to target proteins upon photoactivation.Stable capture of binding partners for identification via proteomics.
Attachment of Bioorthogonal Handles Enables "click chemistry" reactions for attaching reporter tags in a biological context.Two-step labeling strategies for cellular imaging and tracking.
Synthesis of Dimeric Ligands Probing for receptor dimerization or the interaction of multiple binding sites.Investigating higher-order protein complexes and their function.
Creation of Fragment Libraries Smaller molecular fragments representing different parts of this compound.Screening for minimal binding motifs and developing novel ligands.

This rational design approach will transform this compound from a single molecule into a versatile platform for creating a diverse array of research tools.

Unexplored Biological Systems and Pathways for this compound Research Investigation

While some of this compound's interactions have been characterized, a vast landscape of biological systems and pathways remains to be explored. Current knowledge is limited, and future research should aim to broaden the scope of investigation into novel physiological and pathophysiological contexts.

Potential areas for future investigation include:

The Gut-Brain Axis: Given the presence of both bile acids and histamine (B1213489) in the gut, this compound could play a role in signaling between the digestive system and the central nervous system.

Metabolic Disorders: Investigating the potential involvement of this compound in metabolic regulation, given the known roles of bile acids in glucose and lipid metabolism.

Inflammatory and Immune Responses: Exploring the immunomodulatory properties of this compound, as both of its parent molecules have significant roles in inflammation.

Neurodegenerative Diseases: Assessing whether this compound or its signaling pathways are altered in conditions such as Alzheimer's or Parkinson's disease.

By venturing into these unexplored territories, researchers may uncover novel roles for this compound that have significant implications for human health and disease.

Q & A

Q. What are the established methods for synthesizing cholylhistamine, and how can purity be ensured?

this compound synthesis typically involves conjugating cholic acid with histamine via amide bond formation. Key steps include:

  • Reaction optimization : Adjusting pH, temperature, and stoichiometric ratios to maximize yield .
  • Purification : Use column chromatography (e.g., silica gel) or HPLC to isolate the compound, followed by lyophilization .
  • Purity validation : Employ nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight verification. Elemental analysis is recommended for additional purity assessment .

Q. How is this compound characterized spectroscopically, and what benchmarks are used?

Standard characterization includes:

  • NMR : 1^1H and 13^13C spectra to confirm the amide linkage and absence of unreacted precursors .
  • FTIR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1550 cm1^{-1} (N-H bend) validate the amide bond .
  • Melting point : Consistency with literature values (if available) ensures batch-to-batch reproducibility .

Advanced Research Questions

Q. How to design experiments to evaluate this compound’s receptor selectivity and binding affinity?

A robust experimental framework involves:

  • In vitro assays : Use radioligand binding studies (e.g., 3^3H-labeled histamine) on H1/H4 receptor subtypes. Include negative controls (e.g., receptor knockout cells) to rule off-target effects .
  • Dose-response curves : Calculate IC50_{50} values and compare with known antagonists (e.g., cetirizine for H1) to contextualize potency .
  • Molecular docking : Validate binding modes using crystal structures of histamine receptors (PDB IDs: 3RZE, 6D3S) .

Q. How can researchers resolve contradictions in reported efficacy of this compound across preclinical studies?

Address discrepancies through:

  • Systematic review : Follow PRISMA guidelines to identify bias in study designs (e.g., unblinded assessments, small sample sizes) .
  • Meta-analysis : Pool data using random-effects models to account for heterogeneity. Stratify by variables like dosage, administration route, or model organism .
  • Sensitivity analysis : Exclude outlier studies and re-evaluate effect sizes to test robustness .

Q. What analytical strategies are optimal for comparing this compound with structural analogs (e.g., cholylhydroxamic acid)?

  • LC-MS/MS : Quantify metabolic stability in liver microsomes and compare degradation rates .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors, providing konk_{on}/koffk_{off} ratios for mechanistic insights .
  • Pharmacophore modeling : Identify critical functional groups (e.g., histamine’s imidazole ring) using software like Schrödinger’s Phase .

Methodological Considerations

  • Reproducibility : Document experimental protocols in line with Beilstein Journal guidelines (e.g., solvent purity, instrument calibration) .
  • Ethical compliance : For in vivo studies, include ethics committee approvals and ARRIVE 2.0 checklist items (e.g., randomization, blinding) .
  • Data transparency : Deposit raw spectra, assay data, and statistical scripts in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.